molecular formula C5H3ClN2S B12065951 4-Amino-5-chlorothiophene-2-carbonitrile

4-Amino-5-chlorothiophene-2-carbonitrile

Katalognummer: B12065951
Molekulargewicht: 158.61 g/mol
InChI-Schlüssel: IDEFOLQXTCGCGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-5-chlorothiophene-2-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a chlorine atom, and a nitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Vorbereitungsmethoden

The synthesis of 4-Amino-5-chlorothiophene-2-carbonitrile can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires basic conditions and can be carried out at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

4-Amino-5-chlorothiophene-2-carbonitrile undergoes several types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Amino-5-chlorothiophene-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 4-Amino-5-chlorothiophene-2-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Eigenschaften

Molekularformel

C5H3ClN2S

Molekulargewicht

158.61 g/mol

IUPAC-Name

4-amino-5-chlorothiophene-2-carbonitrile

InChI

InChI=1S/C5H3ClN2S/c6-5-4(8)1-3(2-7)9-5/h1H,8H2

InChI-Schlüssel

IDEFOLQXTCGCGU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC(=C1N)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.